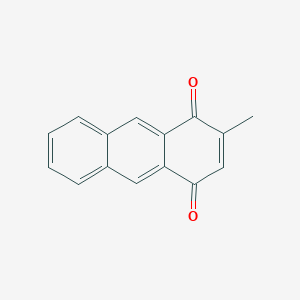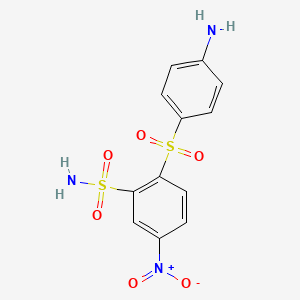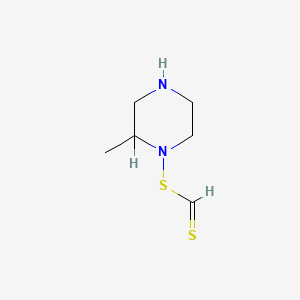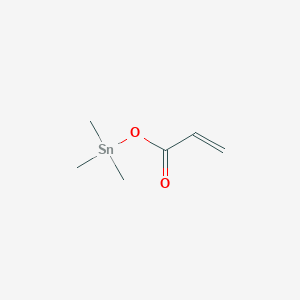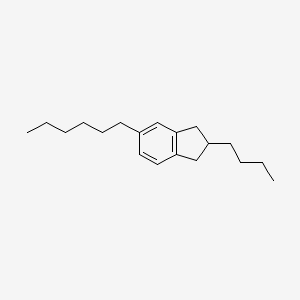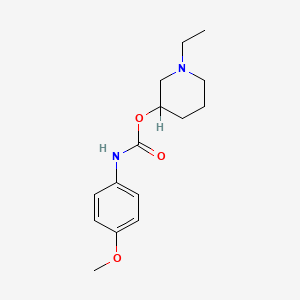
Condensamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Condensamine is a liquid, volatile alkaline amine that neutralizes acid contaminants in condensate and feed water systems, thereby preventing acid corrosion of system components. The most common cause of acid corrosion in these systems is the presence of dissolved carbon dioxide (CO₂) in the water, which evaporates and forms carbonic acid .
Métodos De Preparación
Condensamine is typically synthesized through a series of chemical reactions involving the condensation of amines with other reactive compounds. The preparation methods can vary, but they generally involve the following steps:
Condensation Reaction: Amines react with aldehydes or ketones to form imines or enamines.
Hydrogenation: The imines or enamines are then hydrogenated to form the desired amine compound.
Purification: The resulting product is purified through distillation or crystallization to obtain high-purity this compound.
Industrial production methods often involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Condensamine undergoes several types of chemical reactions, including:
Neutralization: Reacts with acids to form salts and water.
Oxidation: Can be oxidized to form corresponding oxides or other oxidation products.
Substitution: Undergoes nucleophilic substitution reactions with halides or other electrophiles.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and halides (e.g., methyl iodide). Major products formed from these reactions include salts, oxides, and substituted amines .
Aplicaciones Científicas De Investigación
Condensamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Condensamine involves its ability to neutralize acidic contaminants in water systems. It reacts with carbonic acid (formed from dissolved CO₂) to form a neutral salt and water, thereby preventing acid corrosion. The molecular targets include the acidic components in the water, and the pathways involved are primarily neutralization reactions .
Comparación Con Compuestos Similares
Condensamine is unique compared to other similar compounds due to its high volatility and effectiveness in neutralizing acids in condensate systems. Similar compounds include:
Morpholine: Another volatile amine used in water treatment, but less effective in neutralizing acids.
Cyclohexylamine: Similar in function but has a lower boiling point and is less volatile.
Diethylaminoethanol: Used in similar applications but has different chemical properties and reactivity.
This compound stands out due to its higher volatility, making it more effective in reaching all parts of the condensate system and providing comprehensive protection against acid corrosion.
Propiedades
Número CAS |
36536-63-7 |
|---|---|
Fórmula molecular |
C24H28N2O5 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
[(12S,13R,14S,19R,21S)-11-acetyl-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate |
InChI |
InChI=1S/C24H28N2O5/c1-13(27)26-19-10-16(29-3)4-5-18(19)24-7-8-25-12-15-6-9-30-23(31-14(2)28)21(22(24)26)17(15)11-20(24)25/h4-6,10,17,20-23H,7-9,11-12H2,1-3H3/t17-,20-,21+,22-,23-,24?/m0/s1 |
Clave InChI |
COYAPIDJCSAGJF-MRORPXPDSA-N |
SMILES isomérico |
CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5C2(CCN5CC4=CCO[C@H]3OC(=O)C)C6=C1C=C(C=C6)OC |
SMILES canónico |
CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3OC(=O)C)C6=C1C=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



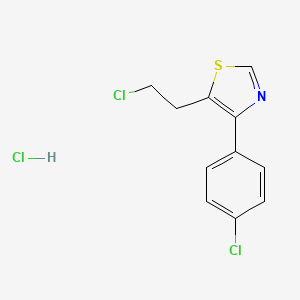
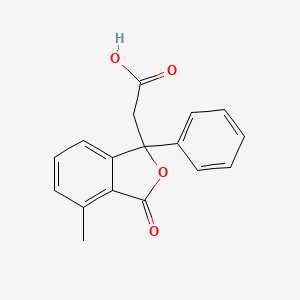

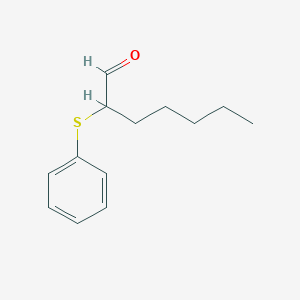
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)
